Hydroxycotinine

Übersicht

Beschreibung

trans-3'-Hydroxycotinin: ist ein Metabolit von Nikotin, der durch die Wirkung des Enzyms Cytochrom P450 2A6 (CYP2A6) auf Cotinin gebildet wird . Er ist ein wichtiger Biomarker, der verwendet wird, um die Nikotinexposition und den Metabolismus im Körper zu messen . Diese Verbindung ist besonders wichtig in Studien, die sich mit dem Tabakkonsum und der Rauchentwöhnung befassen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von trans-3'-Hydroxycotinin beinhaltet typischerweise die Hydroxylierung von Cotinin. Dieser Prozess kann mit verschiedenen Methoden erreicht werden, darunter enzymatische Reaktionen mit CYP2A6 . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Cofaktoren wie NADPH, um die enzymatische Aktivität zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von trans-3'-Hydroxycotinin mit Hilfe von Bioreaktoren, die die notwendigen Enzyme und Cofaktoren enthalten, hochskaliert werden. Der Prozess beinhaltet die kontinuierliche Zufuhr von Cotinin und die Extraktion des Produkts mit Methoden wie Flüssig-Flüssig-Extraktion und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine typically involves the hydroxylation of cotinine. This process can be achieved using various methods, including enzymatic reactions with CYP2A6 . The reaction conditions often involve the use of cofactors such as NADPH to facilitate the enzymatic activity .

Industrial Production Methods: In an industrial setting, the production of trans-3’-Hydroxycotinine can be scaled up using bioreactors that contain the necessary enzymes and cofactors. The process involves the continuous feeding of cotinine and the extraction of the product using techniques such as liquid-liquid extraction and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: trans-3'-Hydroxycotinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um andere Metaboliten zu bilden.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: Die Hydroxylgruppe kann in Gegenwart geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide und Säuren können Substitutionsreaktionen ermöglichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene hydroxylierte und oxidierte Derivate von trans-3'-Hydroxycotinin .

Wissenschaftliche Forschungsanwendungen

trans-3'-Hydroxycotinin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard in der analytischen Chemie zur Quantifizierung von Nikotinmetaboliten verwendet.

Wirkmechanismus

Der Wirkmechanismus von trans-3'-Hydroxycotinin beinhaltet seine Rolle als Metabolit von Nikotin. Es entsteht durch die Hydroxylierung von Cotinin durch CYP2A6 . Diese Verbindung wird dann weiter metabolisiert und aus dem Körper ausgeschieden. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört das Cytochrom-P450-Enzymsystem, das eine entscheidende Rolle beim Metabolismus von Nikotin und seinen Derivaten spielt .

Wirkmechanismus

The mechanism of action of trans-3’-Hydroxycotinine involves its role as a metabolite of nicotine. It is formed through the hydroxylation of cotinine by CYP2A6 . This compound is then further metabolized and excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of nicotine and its derivatives .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Nornicotin: Ein weiterer Metabolit von Nikotin, der ebenfalls als Biomarker für die Nikotinexposition verwendet wird.

Anabasin: Ein Tabakalalkaloid, das kein Nikotinmetabolit ist, aber verwendet wird, um Tabakkonsum anzuzeigen.

Einzigartigkeit: trans-3'-Hydroxycotinin ist einzigartig durch seine spezifische Bildung durch die Wirkung von CYP2A6 auf Cotinin. Sein Verhältnis zu Cotinin wird als Biomarker für den Nikotinmetabolismus und die Clearance aus dem Körper verwendet, was es zu einem wertvollen Werkzeug in klinischen und Forschungsumgebungen macht .

Eigenschaften

IUPAC Name |

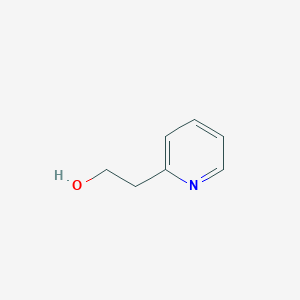

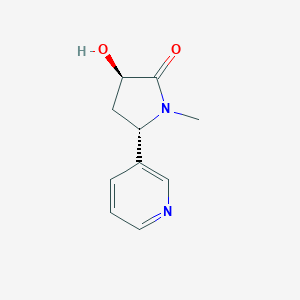

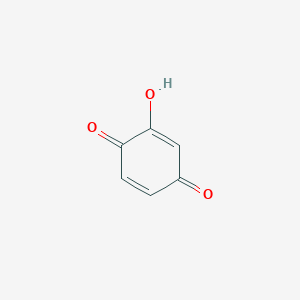

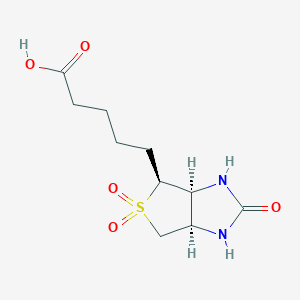

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCJXZZNAUIQN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873224 | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34834-67-8, 108450-02-8 | |

| Record name | Hydroxycotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34834-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCOTININE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of nicotine in humans?

A1: The primary metabolic pathway of nicotine in humans involves its conversion to cotinine, primarily facilitated by the cytochrome P450 enzyme CYP2A6. []

Q2: How is hydroxycotinine formed in the body?

A2: this compound is formed through the further metabolism of cotinine, also primarily catalyzed by the CYP2A6 enzyme in the liver. [, ]

Q3: Why is this compound considered a reliable biomarker of nicotine exposure?

A3: this compound and its glucuronide conjugate represent a significant portion, up to 50%, of nicotine metabolites excreted in smokers' urine, making it a more reliable indicator of long-term exposure compared to nicotine itself. [, , ]

Q4: Can this compound be used to differentiate between light and heavy smokers?

A4: Preliminary data suggests that the ratio of this compound to cotinine in oral fluid may help differentiate light smokers from heavy smokers. Higher ratios are generally observed in heavy smokers. []

Q5: Are there other potential biomarkers for tobacco exposure in horses?

A5: Research suggests that both trans-3'-hydroxycotinine and anatabine could be used as potential biomarkers in equine urine and plasma to indicate recent exposure to tobacco products. []

Q6: What is the role of CYP2A6 in the metabolism of cotinine?

A6: CYP2A6 plays a crucial role in cotinine metabolism by catalyzing its conversion to trans-3'-hydroxycotinine, the primary metabolite of cotinine found in humans. [, ]

Q7: How does CYP2A6 genotype affect this compound levels?

A7: Research indicates a correlation between the 3-hydroxycotinine/cotinine ratio and CYP2A6 genotype. Individuals with certain CYP2A6 variants, such as the CYP2A6*12A allele, may exhibit altered ratios. []

Q8: Besides CYP2A6, are there other enzymes involved in this compound metabolism?

A8: While CYP2A6 is the primary enzyme, studies suggest other enzymes may contribute to a lesser degree, as evidenced by the presence of trans-3'-hydroxycotinine even in individuals with a complete deletion of the CYP2A6 gene. []

Q9: What are the implications of interindividual variability in nicotine metabolism?

A9: This variability, influenced by factors like CYP2A6 polymorphisms, can affect nicotine clearance rates, potentially influencing smoking behaviors, responses to nicotine replacement therapies, and even the risk of developing smoking-related diseases. [, ]

Q10: Does watercress consumption influence nicotine metabolism?

A10: Studies show that while watercress consumption might not significantly alter the oxidative metabolism of nicotine and cotinine, it appears to increase the levels of glucuronide conjugates of cotinine and trans-3'-hydroxycotinine, likely by inducing UDP-glucuronosyltransferase activity. []

Q11: What analytical techniques are commonly employed to quantify this compound in biological samples?

A11: Various analytical techniques are utilized, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) often coupled with mass spectrometry. [, , , , , ]

Q12: Why are internal standards, like deuterated cotinine, used in these analytical methods?

A12: Internal standards help correct for variations during sample preparation and analysis, ensuring accurate and reliable quantification of the target compounds. [, ]

Q13: What is the significance of enzymatic hydrolysis in measuring this compound glucuronides?

A13: Glucuronidation, a common metabolic process, conjugates this compound with glucuronic acid. Enzymatic hydrolysis using β-glucuronidase breaks this bond, allowing for the measurement of both free and conjugated forms of the metabolite. [, ]

Q14: Why is the stability of biomarkers in wastewater important for wastewater-based epidemiology?

A14: The degradation of biomarkers like cotinine and trans-3'-hydroxycotinine can impact the accuracy of consumption estimates. Their stability ensures reliable data for public health policy. []

Q15: How can surface-enhanced Raman scattering (SERS) be applied to analyze nicotine and its metabolites?

A15: SERS, combined with chemometric analysis, allows for simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine without requiring time-consuming chromatographic separation, offering a potentially faster and more efficient analytical approach. []

Q16: What is the molecular formula and weight of this compound?

A16: this compound (C10H14N2O2) has a molecular weight of 194.23 g/mol. []

Q17: Describe a method for the chemical synthesis of trans-3'-hydroxycotinine.

A17: A common method involves a two-step process starting with cotinine. The first step utilizes NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis to yield trans-3'-hydroxycotinine. []

Q18: How is the stereochemistry of this compound determined?

A18: Techniques like GC-MS and NMR spectroscopy are used to distinguish between the cis and trans isomers of 3′-hydroxycotinine, confirming that the trans isomer is the major metabolite in humans. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)